REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.C([O-])=O.[NH4+:21].[ClH:22].[OH-].[Na+]>>[ClH:22].[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:21])[CH2:9][C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:1.2,4.5,6.7|
|
Name
|
|
Quantity
|
2.13 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CC1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 10 hours at 190° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The oily residue was dissolved in methanol
|
Type
|
ADDITION
|
Details
|
To the solution, HCl/methanol was added
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Separated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1=CC=C(C=C1)C(CC1=CC=C(C=C1)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.77 g | |
YIELD: PERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |